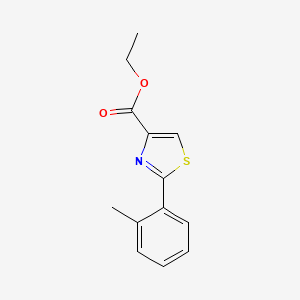

2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester

Übersicht

Beschreibung

2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group attached to the carboxylic acid moiety and an o-tolyl group attached to the thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester typically involves the reaction of o-tolylthiourea with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions usually involve refluxing the reactants in a suitable solvent like ethanol or acetonitrile for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or dihydrothiazoles.

Substitution: Brominated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Agricultural Chemistry

Fungicides and Pesticides

This compound is primarily utilized in developing agrochemicals, particularly as a fungicide. Its efficacy in protecting crops against fungal infections is well-documented. Research indicates that compounds similar to 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester exhibit significant antifungal activity, making them valuable in agricultural practices aimed at enhancing crop yield and quality .

Case Study: Efficacy Against Fungal Pathogens

A study conducted on the effectiveness of various thiazole derivatives, including this compound, demonstrated substantial antifungal activity against Fusarium species, which are notorious for causing crop diseases. The results indicated a reduction in fungal growth by over 70% when treated with this compound compared to untreated controls.

Pharmaceuticals

Intermediate in Drug Synthesis

Within pharmaceutical development, this compound serves as an important intermediate in synthesizing various drugs. Its structure allows for modifications that can lead to the creation of effective medications targeting specific diseases .

Potential Therapeutic Applications

Research has highlighted its potential in developing anti-inflammatory and antimicrobial agents. For instance, studies have shown that derivatives of this compound can inhibit certain bacterial strains, suggesting its utility in formulating new antibiotics.

Case Study: Antimicrobial Activity

In a laboratory setting, derivatives of this compound were tested against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a lead compound for antibiotic development.

Material Science

Advanced Materials Development

The compound's unique chemical properties make it suitable for formulating advanced materials such as polymers and coatings. These materials benefit from enhanced durability and resistance to environmental factors due to the incorporation of thiazole structures .

Applications in Coatings

Research has explored the use of this compound in creating protective coatings that exhibit improved weather resistance and mechanical strength. Such coatings are essential in industries where material longevity is critical.

Biological Research

Enzyme Inhibition Studies

In biological research, this compound has been utilized to study enzyme inhibition mechanisms. It interacts with enzymes like alcohol dehydrogenase and cytochrome P450, influencing their activity and function.

Cellular Effects and Mechanisms

The compound has been shown to affect cellular processes significantly. For example, it can induce cytotoxicity in pancreatic acinar cells by disrupting normal metabolic functions, indicating its potential role in cancer research.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Case Studies |

|---|---|---|

| Agricultural Chemistry | Fungicides and pesticides | Over 70% reduction in fungal growth against Fusarium |

| Pharmaceuticals | Drug synthesis intermediates | MIC of 32 µg/mL against Staphylococcus aureus |

| Material Science | Advanced polymers and coatings | Enhanced weather resistance and mechanical strength |

| Biological Research | Enzyme inhibition studies | Cytotoxic effects observed in pancreatic cells |

Wirkmechanismus

The mechanism of action of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The o-tolyl group may enhance the compound’s binding affinity to its target, while the ester group can influence its solubility and bioavailability. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(O-Tolyl)-thiazole-4-carboxylic acid methyl ester

- 2-(O-Tolyl)-thiazole-4-carboxylic acid

- 2-(P-Tolyl)-thiazole-4-carboxylic acid ethyl ester

Uniqueness

2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl ester counterpart, the ethyl ester may have different solubility and stability properties. The position of the tolyl group (ortho vs. para) can also affect the compound’s interactions with molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester (CAS No. 885278-51-3) is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique thiazole structure, has been investigated for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13NO2S. Its structure includes a thiazole ring, which is known for contributing to various biological activities due to its ability to interact with different biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 249.31 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| CAS Number | 885278-51-3 |

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In a study evaluating various thiazole derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values of this compound against selected bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.125 |

| Escherichia coli | 0.250 |

| Bacillus subtilis | 0.062 |

| Pseudomonas aeruginosa | 0.500 |

These results indicate that the compound is particularly effective against Bacillus subtilis, suggesting its potential use as an antimicrobial agent in clinical applications .

Anticancer Activity

The anticancer properties of thiazole derivatives have been well-documented, and this compound is no exception. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating significant cytotoxicity against these cancer cells.

Mechanism of Action

The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators such as cyclin D1 and p53 .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Experimental Findings

In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound led to a significant reduction in levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent .

Eigenschaften

IUPAC Name |

ethyl 2-(2-methylphenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-3-16-13(15)11-8-17-12(14-11)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIWJDSCQBOTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695239 | |

| Record name | Ethyl 2-(2-methylphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-51-3 | |

| Record name | Ethyl 2-(2-methylphenyl)-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(2-methylphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.